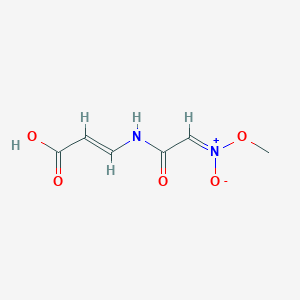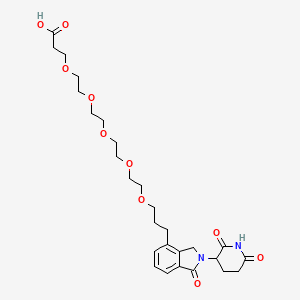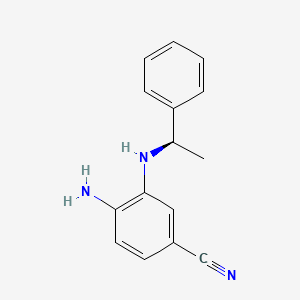
(R)-4-Amino-3-(1-phenylethylamino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Amino-3-(1-phenylethylamino)benzonitrile is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a benzonitrile core with an amino group and a phenylethylamino substituent, making it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-3-(1-phenylethylamino)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzonitrile and ®-1-phenylethylamine.
Reduction: The nitro group of 4-nitrobenzonitrile is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Substitution: The resulting 4-aminobenzonitrile undergoes nucleophilic substitution with ®-1-phenylethylamine under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of ®-4-Amino-3-(1-phenylethylamino)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
®-4-Amino-3-(1-phenylethylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require mild bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-4-Amino-3-(1-phenylethylamino)benzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as a chiral building block in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-4-Amino-3-(1-phenylethylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
®-1-Phenylethylamine: A chiral amine used in the synthesis of enantiomerically pure compounds.
4-Aminobenzonitrile: A precursor in the synthesis of various organic compounds.
®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine: A chiral tertiary amine with potential neuropharmacological applications.
Uniqueness
®-4-Amino-3-(1-phenylethylamino)benzonitrile is unique due to its combination of a benzonitrile core with a chiral phenylethylamino substituent. This structural feature imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C15H15N3 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
4-amino-3-[[(1R)-1-phenylethyl]amino]benzonitrile |
InChI |
InChI=1S/C15H15N3/c1-11(13-5-3-2-4-6-13)18-15-9-12(10-16)7-8-14(15)17/h2-9,11,18H,17H2,1H3/t11-/m1/s1 |
InChIキー |
HBNIBJROTGPVNT-LLVKDONJSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)C#N)N |
正規SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



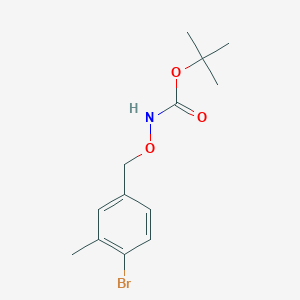
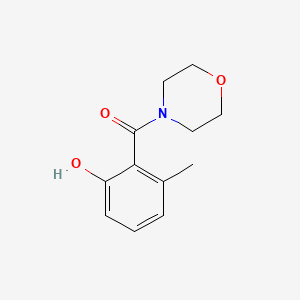
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
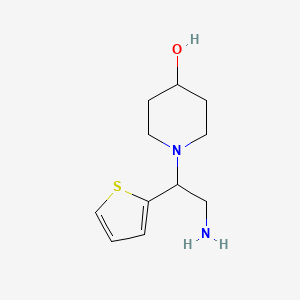
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
